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Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-
propylthiophene, its synthesis, and its role as a key building block in the development of novel

therapeutics. All quantitative data is presented in structured tables for clarity, and a detailed

experimental protocol for its synthesis is provided.

Core Molecular Information
2-Propylthiophene is an alkylated derivative of thiophene, a five-membered aromatic

heterocycle containing a sulfur atom. Its chemical structure is foundational for a variety of more

complex molecules explored in medicinal chemistry.

Molecular Formula and Weight
The fundamental properties of 2-propylthiophene are summarized below.
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Property Value Citations

Chemical Formula C₇H₁₀S [1][2]

Average Molecular Weight 126.22 g/mol [2][3]

Monoisotopic Molecular

Weight
126.05032101 g/mol [4]

IUPAC Name 2-propylthiophene [1][4]

CAS Registry Number 1551-27-5 [1][2]

Other Names 2-n-Propylthiophene [1]

Physicochemical and Spectroscopic Data
The physical and spectroscopic characteristics of 2-propylthiophene are crucial for its

identification, handling, and application in synthesis.

Physicochemical Properties
Property Value Citations

Assay Purity 97% [3]

Boiling Point 157.5-159.5 °C (lit.) [3]

Density 1.506 g/mL at 25 °C (lit.) [3]

Refractive Index n20/D 1.506 (lit.) [3]

Flash Point 44 °C (111.2 °F) - closed cup [3]

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of 2-
propylthiophene.
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Spectrum Type Data Source and Key Information

Mass Spectrometry

The NIST WebBook provides the electron

ionization (EI) mass spectrum for 2-

propylthiophene, which is useful for confirming

its molecular weight and fragmentation pattern.

[1]

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available on the

NIST WebBook, showing characteristic

vibrational modes of the molecule.[1]

NMR Spectroscopy

While a specific, isolated spectrum is not

provided in the search results, typical 1H and

13C NMR spectra for thiophene derivatives

show characteristic shifts for the aromatic

protons and carbons of the thiophene ring, as

well as for the alkyl side chain.

Synthesis of 2-Propylthiophene: Experimental
Protocol
2-Propylthiophene is commonly synthesized via a Grignard reaction, which allows for the

regioselective alkylation of the thiophene ring at the 2-position. The following protocol is a

representative example based on established organometallic chemistry principles.

Reaction Scheme: Grignard-based Synthesis
The synthesis involves two main steps: the formation of a Grignard reagent from 2-

bromothiophene, followed by its reaction with a propylating agent.

A high-level overview of the two-step synthesis of 2-propylthiophene.

Detailed Methodology
Materials:

2-Bromothiophene
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Magnesium turnings

Anhydrous diethyl ether or Tetrahydrofuran (THF)

1-Bromopropane (or propyl iodide)

Iodine crystal (for initiation)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Apparatus Setup: All glassware must be oven-dried and assembled under an inert

atmosphere (e.g., nitrogen or argon) to exclude moisture.

Grignard Reagent Formation:

Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux

condenser and a dropping funnel.

Add a small crystal of iodine.

Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether

via the dropping funnel to initiate the reaction. Initiation is indicated by a color change and

gentle refluxing.

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature or with gentle heating

for 1-2 hours to ensure complete formation of the Grignard reagent, 2-thienylmagnesium

bromide.

Alkylation Reaction:

Cool the Grignard reagent solution in an ice bath.
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Add 1-bromopropane (1.1 equivalents) dissolved in anhydrous ether dropwise from the

dropping funnel.

After the addition, allow the reaction mixture to warm to room temperature and stir for an

additional 2-3 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous

NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and remove the solvent by rotary evaporation.

Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure

2-propylthiophene.

Applications in Research and Drug Development
While 2-propylthiophene itself is not typically the final active pharmaceutical ingredient (API),

it serves as a crucial precursor and structural motif in medicinal chemistry. The thiophene ring

is a well-recognized "privileged scaffold" and is considered a bioisostere of the benzene ring,

meaning it can often substitute for a phenyl group while maintaining or improving biological

activity.

Thiophene derivatives have been investigated for a wide range of therapeutic applications,

demonstrating the importance of building blocks like 2-propylthiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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